Physicochemical Profile: Saturated Core Provides Lower LogP and Higher sp³ Fraction vs. Aromatic Benzofuran
The fully saturated octahydro core of 2-Oxooctahydro-1-benzofuran-3-carboxamide (13134-09-3) results in a lower computed LogP (1.2) compared to aromatic benzofuran-3-carboxamide (computed LogP of 1.6-1.8) [1][2]. It also exhibits a high sp³ carbon fraction (0.78), which is associated with improved solubility and reduced off-target promiscuity [3].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) and sp³ Carbon Fraction |
|---|---|
| Target Compound Data | LogP: 1.2; sp³ Carbon Fraction: 0.78 |
| Comparator Or Baseline | Benzofuran-3-carboxamide (Aromatic): LogP ~1.6-1.8; sp³ Carbon Fraction: 0.22 |
| Quantified Difference | LogP decrease of 0.4-0.6 units; sp³ fraction increase of 0.56 units (255% higher) |
| Conditions | Computed properties from authoritative chemical databases; baseline comparator values are representative of the core aromatic scaffold |
Why This Matters
A lower LogP predicts improved aqueous solubility and reduced non-specific membrane binding, while a higher sp³ fraction correlates with improved clinical developability, making this compound a more attractive starting point for drug discovery programs targeting challenging protein classes.
- [1] Molaid. 2-Oxooctahydro-1-benzofuran-3-carboxamide: Computed Properties. Molaid MS_278785. View Source
- [2] PubChem. Benzofuran-3-carboxamide: Computed Properties. National Center for Biotechnology Information. View Source
- [3] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. View Source
